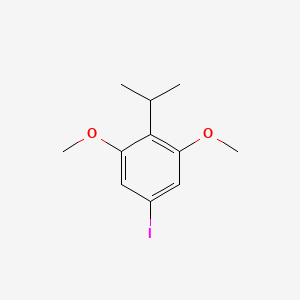

5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15IO2 |

|---|---|

Molecular Weight |

306.14 g/mol |

IUPAC Name |

5-iodo-1,3-dimethoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15IO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3 |

InChI Key |

CNIURQKKIHVHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)I)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene

Strategic Retrosynthetic Analysis of the 5-Iodo-2-isopropyl-1,3-dimethoxybenzene Scaffold

A retrosynthetic analysis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene suggests a synthetic pathway built upon a commercially available starting material. The primary disconnection is the carbon-iodine bond, a common strategy for halogenated aromatics. This leads back to the key precursor, 2-isopropyl-1,3-dimethoxybenzene. This disconnection is logical as numerous methods exist for the selective iodination of activated aromatic rings. mdma.ch

A second disconnection targets the isopropyl group. The bond between the aromatic ring and the isopropyl substituent can be disconnected via a Friedel-Crafts alkylation reaction. beilstein-journals.org This step traces the synthesis back to the simple, commercially available starting material, 1,3-dimethoxybenzene (B93181). This two-step approach, involving an initial alkylation followed by a subsequent halogenation, represents a common and effective strategy for the construction of complex aromatic molecules.

Elaboration of Key Precursors: The Synthesis of 2-Isopropyl-1,3-dimethoxybenzene

The synthesis of the key intermediate, 2-isopropyl-1,3-dimethoxybenzene, is achieved through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene. This reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds on aromatic rings. edubirdie.com

The Friedel-Crafts alkylation involves the generation of a strong electrophile, typically a carbocation, which then attacks the electron-rich aromatic ring. studylib.net For the introduction of an isopropyl group, common alkylating agents include isopropyl alcohol or an isopropyl halide, while the catalyst is a strong Brønsted or Lewis acid, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃). beilstein-journals.orgmercer.edu

The mechanism proceeds in several steps:

Generation of the Electrophile : The acid catalyst protonates the hydroxyl group of the t-butyl alcohol, forming a good leaving group (water). edubirdie.com Departure of water generates the relatively stable tertiary carbocation. youtube.com

Electrophilic Attack : The π electrons of the activated 1,3-dimethoxybenzene ring act as a nucleophile, attacking the isopropyl carbocation. studycorgi.com This step forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. youtube.com

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring. youtube.comstudycorgi.com

Optimization of this reaction involves controlling several factors. Temperature is a critical parameter, as lower temperatures can enhance regioselectivity by minimizing side reactions and rearrangements. The choice and concentration of the catalyst also significantly impact reaction rate and selectivity. Acetic acid can be employed as a solvent as it effectively dissolves both polar and non-polar reactants. edubirdie.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Starting Material | 1,3-Dimethoxybenzene | Activated aromatic core. | beilstein-journals.org |

| Alkylating Agent | t-Butyl Alcohol / Isopropyl Alcohol | Source of the electrophilic carbocation. | studylib.netmnstate.edu |

| Catalyst | Sulfuric Acid (H₂SO₄) | Strong acid to facilitate carbocation formation. | mercer.edu |

| Solvent | Acetic Acid | Dissolves reactants and facilitates the reaction. | studycorgi.com |

| Temperature | Controlled (e.g., 20-25°C) | To control reaction rate and minimize byproducts. | mercer.edu |

The position of the incoming isopropyl group is dictated by the directing effects of the two methoxy (B1213986) substituents on the 1,3-dimethoxybenzene ring. Methoxy groups are powerful activating groups and are ortho-, para-directors.

In 1,3-dimethoxybenzene, the possible sites for electrophilic attack are C2, C4, C5, and C6.

C2 Position : This position is ortho to both methoxy groups at C1 and C3. This makes it the most electronically activated position due to the strong, additive electron-donating resonance effects from both substituents.

C4 and C6 Positions : These positions are equivalent. Each is ortho to one methoxy group and para to the other. They are also strongly activated.

C5 Position : This position is meta to both methoxy groups and is therefore the least electronically activated site.

While the C2 position is the most electronically favorable, it is also the most sterically hindered, situated between the two methoxy groups. However, in many Friedel-Crafts alkylations on highly activated rings, the powerful electronic activation can overcome steric hindrance, leading to substitution at the C2 position to form the desired 2-isopropyl-1,3-dimethoxybenzene precursor.

Site-Selective Iodination Techniques for the Aromatic Core of Dimethoxybenzenes

The final step in the synthesis is the introduction of an iodine atom onto the 2-isopropyl-1,3-dimethoxybenzene ring. This is typically achieved through electrophilic aromatic iodination. Due to the moderate reactivity of molecular iodine, an activating agent or a more potent iodine source is generally required. mdma.ch

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic compounds. organic-chemistry.org It serves as a source of an electrophilic iodine species (I⁺). The reaction is often performed in a solvent like acetonitrile (B52724) and can be catalyzed by an acid. mdma.ch The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly increase the reaction rate and efficiency for activated aromatics. researchgate.netdiva-portal.org

A representative procedure involves dissolving the aromatic substrate in acetonitrile, followed by the addition of NIS. mdma.ch The reaction is typically stirred at room temperature until completion. The workup procedure involves removing the solvent and washing the organic phase to remove succinimide (B58015) and any unreacted NIS. mdma.ch This method provides a mild and controlled route to aromatic iodo derivatives. mdma.ch

| Reagent/Condition | Function | Rationale | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Iodinating Agent | Provides an electrophilic iodine source (I⁺). | organic-chemistry.org |

| Acetonitrile (CH₃CN) | Solvent | Common solvent for NIS iodinations. | mdma.ch |

| Trifluoroacetic Acid (TFA) | Acid Catalyst (Optional) | Activates NIS, increasing the electrophilicity of iodine. | researchgate.net |

| Room Temperature | Reaction Temperature | Mild conditions suitable for activated aromatic rings. | diva-portal.org |

The regiochemical outcome of the iodination of 2-isopropyl-1,3-dimethoxybenzene is determined by the combined directing effects of the three substituents on the ring: two methoxy groups and one isopropyl group. All three are activating, ortho-, para-directing groups. The directing influence follows the order: -OCH₃ > -CH(CH₃)₂.

The available positions for iodination are C4, C5, and C6.

Positions C4 and C6 : These positions are electronically the most favored. Each is ortho to one powerful activating methoxy group and para to the other. The influence of the weaker isopropyl group is secondary to the overwhelming activation provided by the methoxy groups at these sites.

Position C5 : This position is para to the isopropyl group but, crucially, meta to both of the highly activating methoxy groups.

Based on established principles of electrophilic aromatic substitution, an incoming electrophile will preferentially attack the positions most activated by the strongest directing groups. Therefore, the C4 and C6 positions are the predicted sites of iodination. The formation of the 5-iodo isomer is electronically disfavored. Achieving substitution at the C5 position would require overcoming the powerful directing influence of the two methoxy groups, suggesting that a direct electrophilic iodination pathway is not the conventional route to this specific isomer. The synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene would likely necessitate a more complex, multi-step strategy involving blocking groups or directed metalation to override the inherent electronic preferences of the substituted ring.

Application of Directed Ortho-Metalation Strategies to Halogenation

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directed metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile, in this case, an iodine source, to introduce an iodine atom with high regioselectivity.

For the synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, the starting material would be 2-isopropyl-1,3-dimethoxybenzene. In this substrate, the two methoxy groups can act as moderate DMGs. wikipedia.org The cooperative effect of the two methoxy groups at positions 1 and 3 would strongly direct the lithiation to the C4 and C6 positions, which are ortho to one of the methoxy groups. However, the position C5 is sterically hindered by the adjacent isopropyl group at C2. Therefore, lithiation is most likely to occur at the C4 or C6 position. Subsequent quenching with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the corresponding iodo-substituted product. The regioselectivity between the C4 and C6 positions would be influenced by the steric bulk of the isopropyl group and the specific reaction conditions.

A general representation of the DoM strategy is as follows:

Deprotonation: 2-isopropyl-1,3-dimethoxybenzene is treated with a strong lithium amide base or an alkyllithium reagent in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to form the aryllithium intermediate.

Iodination: The aryllithium species is then reacted with an electrophilic iodine source to introduce the iodine atom at the metalated position.

While a powerful technique, DoM requires strictly anhydrous conditions and cryogenic temperatures, and the use of pyrophoric organolithium reagents necessitates careful handling.

Convergent and One-Pot Synthetic Sequences for 5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of convergent and one-pot synthetic sequences. These approaches minimize the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste.

A hypothetical one-pot synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene could involve the in-situ generation of the aromatic substrate followed by its immediate iodination. For instance, a Friedel-Crafts alkylation of 1,3-dimethoxybenzene with an isopropyl source could be performed, and without isolation of the intermediate, an iodinating agent could be introduced to the reaction mixture. The success of such a sequence would depend on the compatibility of the reagents and the ability to control the regioselectivity of both the alkylation and the subsequent iodination.

Convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For a molecule like 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, a convergent approach is less common as the core aromatic ring is typically functionalized sequentially. However, one could envision a scenario where a pre-iodinated and functionalized aromatic fragment is coupled with another precursor to assemble the final product.

Comparative Analysis of Synthetic Pathways: Yield, Selectivity, and Green Chemistry Principles

The choice of a synthetic pathway is often a balance between yield, selectivity, cost, safety, and environmental impact. A comparative analysis of potential synthetic routes to 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can be performed by considering traditional electrophilic aromatic substitution and the more advanced DoM strategy.

| Parameter | Electrophilic Aromatic Iodination | Directed Ortho-Metalation (DoM) |

| Reagents | I₂, oxidizing agent (e.g., HNO₃, H₂O₂) | Organolithium reagent (e.g., n-BuLi), I₂ |

| Selectivity | Moderate to good, potential for isomers | High regioselectivity directed by DMGs |

| Yield | Variable, can be high for activated rings | Generally good to high |

| Reaction Conditions | Often milder temperatures, can be acidic | Cryogenic temperatures, inert atmosphere |

| Atom Economy | Can be lower due to the use of an oxidant | Potentially higher, but Bu-H is a byproduct |

| Solvents | Can use greener solvents like ethanol | Typically ethereal solvents (e.g., THF) |

| Safety Concerns | Use of strong acids or oxidizers | Pyrophoric organolithium reagents |

| Waste Generation | Byproducts from the oxidizing agent | Lithium salts, hydrocarbon from the base |

Detailed Research Findings:

Electrophilic Aromatic Iodination: The iodination of activated aromatic rings like dimethoxybenzenes can be achieved with molecular iodine in the presence of an oxidizing agent. researchgate.netmdpi.com Research has shown that systems like I₂/H₂O₂ can provide a greener alternative to traditional methods that use strong acids. researchgate.net For 2-isopropyl-1,3-dimethoxybenzene, the electron-donating methoxy and isopropyl groups activate the ring towards electrophilic substitution. The directing effects of these groups would favor iodination at the C4 and C6 positions. The steric hindrance from the isopropyl group at C2 would likely influence the ratio of the resulting isomers. High selectivity for the mono-iodinated product over di-iodinated products has been reported for the iodination of 1,3-dimethoxybenzene using electrochemically generated active iodine species. google.com

Directed Ortho-Metalation (DoM): The primary advantage of DoM is its high regioselectivity, which is dictated by the position of the DMG. wikipedia.orgorganic-chemistry.org In the case of 2-isopropyl-1,3-dimethoxybenzene, the methoxy groups would direct metalation to the C4 or C6 position. This method avoids the formation of other isomers that might arise in classical electrophilic substitution. However, the practical application of DoM is more demanding due to the required inert conditions and low temperatures.

Green Chemistry Principles:

From a green chemistry perspective, both methods have their pros and cons. Electrophilic iodination methods are being developed to use more benign solvents and oxidants, improving their environmental footprint. rsc.org DoM, while highly selective, relies on stoichiometric amounts of organolithium reagents and requires significant energy for cooling. The ideal synthetic route would combine the high selectivity of DoM with the milder and safer conditions of modern electrophilic iodination techniques. The development of catalytic DoM or more environmentally friendly ortho-directing methods would be a significant advancement.

Reactivity Profiles and Transformational Chemistry of 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates in this context due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of metals like palladium. nobelprize.org

Palladium-catalyzed reactions are powerful tools for constructing new carbon-carbon bonds. researchgate.net The Suzuki-Miyaura and Negishi couplings are cornerstone reactions in this field, enabling the formation of biaryl structures and other complex molecules. nobelprize.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, the reaction would proceed by coupling at the C-I bond. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org Electron-rich, electron-neutral, and electron-deficient arylboronic acids can all serve as effective coupling partners for aryl iodides. researchgate.net

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organohalide, also catalyzed by a palladium or nickel complex. organic-chemistry.org This reaction is known for its versatility and high functional group tolerance. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. nobelprize.org 5-Iodo-2-isopropyl-1,3-dimethoxybenzene would serve as an excellent electrophilic partner in this transformation.

Interactive Table: Typical Conditions for Palladium-Catalyzed C-C Couplings of Aryl Iodides

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Negishi | Organozinc Halide | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, DMF |

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net Palladium and copper-catalyzed cross-coupling reactions are prominent methods for creating C-N (amination) and C-O (etherification) bonds from aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. nih.gov This method is highly versatile, allowing for the coupling of aryl iodides with a wide range of primary and secondary amines. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, this reaction would provide a direct route to substituted aniline (B41778) derivatives. Nickel, being a more earth-abundant and less expensive metal, has also been developed as an effective catalyst for these amination reactions. nih.gov

Similarly, the Ullmann condensation or Buchwald-Hartwig etherification can be used to form C-O bonds. These reactions typically involve the coupling of an aryl halide with an alcohol or phenol, often catalyzed by copper or palladium. mdpi.com This provides a pathway to diaryl ethers or aryl alkyl ethers from 5-Iodo-2-isopropyl-1,3-dimethoxybenzene. Copper(I) iodide is a commonly used and inexpensive catalyst for these transformations. mdpi.com

Interactive Table: Common Coupling Partners for C-Heteroatom Bond Formation

| Bond Formed | Reaction Name | Nucleophile | Catalyst System (Typical) |

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd(dba)₂ / Ligand, Ni(acac)₂ |

| C-O | Buchwald-Hartwig Etherification / Ullmann Condensation | Alcohols, Phenols | Pd(OAc)₂ / Ligand, CuI |

The reactivity of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene in cross-coupling reactions is influenced by both steric and electronic factors originating from its substituents. nih.govnih.gov

Electronic Effects : The two methoxy (B1213986) (-OCH₃) groups at the 1- and 3-positions are strong electron-donating groups. They increase the electron density of the aromatic ring, which can facilitate the initial oxidative addition step of the aryl iodide to the low-valent metal catalyst (e.g., Pd(0)). nih.gov This enhanced reactivity is often observed in electron-rich aryl halides.

Steric Effects : The isopropyl group at the 2-position, situated ortho to one of the methoxy groups and meta to the iodine, introduces significant steric bulk. This steric hindrance can modulate reactivity by impeding the approach of the bulky catalyst-ligand complex to the iodine-bearing carbon atom. rsc.org While this can sometimes slow down the reaction rate compared to less hindered substrates, it can also be exploited to achieve regioselectivity in molecules with multiple potential reaction sites. nih.gov The steric environment created by the isopropyl group can have a notable effect on the product outcome. nih.gov

Interactive Table: Influence of Substituents on Cross-Coupling Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Iodo | 5 | Electronegative | Moderate | Primary site for oxidative addition (leaving group). |

| Isopropyl | 2 | Weakly Electron-Donating | High | Can hinder the approach of the catalyst, potentially lowering the reaction rate. |

| Dimethoxy | 1, 3 | Strongly Electron-Donating | Moderate | Increases ring electron density, facilitating oxidative addition. |

Cross-Electrophile Coupling Applications of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for bond formation, distinct from traditional cross-coupling, by coupling two different electrophiles under reductive conditions. acs.orgresearchgate.net These reactions often employ nickel or palladium catalysts and a stoichiometric reductant. wisc.edu

In a typical XEC reaction, an aryl iodide like 5-Iodo-2-isopropyl-1,3-dimethoxybenzene would be a prime candidate for one of the electrophilic partners. The high reactivity of the C-I bond allows for selective oxidative addition to the catalyst over other, less reactive electrophiles such as aryl bromides or alkyl chlorides. acs.org This difference in reactivity is a key principle for achieving high cross-selectivity over homocoupling. wisc.edu For example, 5-Iodo-2-isopropyl-1,3-dimethoxybenzene could be coupled with other electrophiles like alkyl halides or epoxides in the presence of a suitable nickel or multi-catalyst system. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) and Related Displacements of the Iodine Substituent

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The aromatic ring of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is substituted with two electron-donating methoxy groups and a weakly activating isopropyl group. These substituents increase the electron density of the ring, thereby destabilizing the anionic intermediate required for an SNAr reaction. Consequently, 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is expected to be unreactive toward nucleophilic aromatic substitution under standard SNAr conditions. Displacement of the iodide would require forcing conditions or alternative, non-SNAr pathways.

Electrophilic Aromatic Substitution and Functionalization of the Dimethoxybenzene Ring System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The outcome of EAS on a substituted benzene (B151609) ring is governed by the directing effects and activating/deactivating nature of the existing substituents. libretexts.org

In 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, the directing effects are as follows:

Methoxy groups (-OCH₃) : Strongly activating and ortho-, para-directing.

Isopropyl group (-CH(CH₃)₂) : Weakly activating and ortho-, para-directing.

Iodo group (-I) : Deactivating but ortho-, para-directing.

The collective influence of these groups makes the aromatic ring highly activated toward electrophilic attack. The most probable sites for substitution are the positions that are most activated and sterically accessible. The methoxy groups at positions 1 and 3 strongly direct incoming electrophiles to the ortho and para positions (carbons 2, 4, 6, and 5).

Position 4: Is ortho to the C1-methoxy, para to the C3-methoxy, and ortho to the C2-isopropyl group. It is highly activated electronically but is also sterically hindered by the adjacent isopropyl group.

Position 6: Is ortho to the C1-methoxy and para to the iodine. This position is strongly activated and less sterically hindered than position 4.

Position 2: Is occupied by the isopropyl group.

Position 5: Is occupied by the iodine.

Considering both electronic activation and steric hindrance, position 6 is the most likely site for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.comresearchgate.net The powerful directing ability of the methoxy groups dominates, guiding the electrophile to an available ortho/para position.

Interactive Table: Analysis of Positions for Electrophilic Aromatic Substitution

| Position | Substituents Influencing | Net Electronic Effect | Steric Hindrance | Predicted Reactivity |

| 4 | o- to -OCH₃, p- to -OCH₃, o- to -iPr | Highly Activated | High | Possible, but hindered |

| 6 | o- to -OCH₃, p- to -I, m- to -OCH₃ | Highly Activated | Low | Most Favorable Site |

Oxidation and Reduction Chemistry: Accessing Diverse Redox States and Derivatives

In a broader context, the oxidation of the precursor molecule, 2-isopropyl-1,3-dimethoxybenzene, has been noted in synthetic pathways. For instance, in the total synthesis of certain natural products, downstream intermediates derived from this precursor have been subjected to oxidation using reagents like 2-iodoxybenzoic acid (IBX). However, this does not directly describe the oxidation of the iodine center in 5-Iodo-2-isopropyl-1,3-dimethoxybenzene itself.

Generation and Reactivity of Hypervalent Iodine Species Derived from 5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Specific literature detailing the generation and subsequent reactivity of hypervalent iodine species derived directly from 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is not available. The synthesis of hypervalent iodine(III) and iodine(V) reagents is a cornerstone of modern organic chemistry, providing powerful and selective oxidizing agents. Typically, iodoarenes are oxidized to higher valent states using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid), Oxone®, or sodium hypochlorite. These resulting hypervalent iodine compounds are then utilized in a wide array of chemical transformations.

Despite the general knowledge in this field, no specific studies have been found that apply these methodologies to 5-Iodo-2-isopropyl-1,3-dimethoxybenzene. Consequently, there are no detailed research findings, reaction protocols, or data tables available in the public domain that describe the synthesis of hypervalent iodine species from this particular precursor or the reactivity of any such derived species.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display two singlets for the protons at the C-4 and C-6 positions, a consequence of their isolation from other protons on the ring. The isopropyl group would produce a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The two methoxy (B1213986) groups (OCH₃) would likely appear as a single sharp singlet, integrating to six protons, assuming free rotation.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. For the symmetric 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, a total of 8 distinct signals would be anticipated: 4 for the aromatic carbons (with C1/C3 and C4/C6 being equivalent pairs before iodination, but the iodine at C5 breaks this symmetry), 1 for the carbon bearing the iodine (at a characteristic low field due to the heavy atom effect), 2 for the isopropyl group (methine and methyl carbons), and 1 for the two equivalent methoxy carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures, as experimental data is not available.)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ar-H (C4, C6) | ~6.5 - 7.0 | s | ~105 - 115 |

| -CH(CH₃)₂ | ~3.0 - 3.5 | septet | ~25 - 30 |

| -CH(CH₃)₂ | ~1.2 - 1.4 | d | ~22 - 25 |

| -OCH₃ | ~3.8 - 4.0 | s | ~55 - 60 |

| Ar-C-O | - | - | ~155 - 160 |

| Ar-C-isopropyl | - | - | ~120 - 125 |

| Ar-C-I | - | - | ~90 - 95 |

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would definitively link the isopropyl methine proton to the isopropyl methyl protons through their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular mass of the compound, which serves to confirm its elemental formula (C₁₁H₁₅IO₂). The calculated exact mass for this formula is 306.0117 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for the compound's identity.

A key feature in the mass spectrum of an iodine-containing compound is its isotopic signature. Iodine is monoisotopic, meaning it consists of 100% of the ¹²⁷I isotope. docbrown.infoorgchemboulder.com This simplifies the mass spectrum, as there will be no M+2 peak that is characteristic of chlorine or bromine-containing compounds. docbrown.info The molecular ion peak [M]⁺ would be observed at m/z 306. The fragmentation pattern would also be informative, with expected peaks corresponding to the loss of an iodine atom (M-127) or the isopropyl group (M-43). The presence of a peak at m/z 127 is also a strong indicator of an iodine-containing compound. whitman.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, the spectra would be dominated by absorptions characteristic of its structural components.

Expected Vibrational Frequencies (Note: These are estimated values based on analogous structures, as experimental data is not available.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | Isopropyl group | 2970 - 2850 |

| C-H Stretch (aromatic) | Benzene (B151609) ring | 3100 - 3000 |

| C=C Stretch | Aromatic ring | 1600 - 1450 |

| C-O Stretch | Aryl ether (methoxy) | 1250 - 1020 |

| C-I Stretch | Aryl iodide | 600 - 500 |

Single-Crystal X-ray Diffraction Analysis

Should a suitable single crystal of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene be grown, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its structure. mdpi.com This technique maps the electron density of the crystal, allowing for the precise determination of atomic positions in three-dimensional space. The resulting data would yield exact bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and revealing the solid-state conformation of the flexible isopropyl and methoxy substituents. mdpi.com This method stands as the gold standard for molecular structure determination.

Precise Determination of Bond Lengths, Angles, and Torsional Angles

Data not available. A single-crystal X-ray diffraction study would be required to determine these parameters.

Elucidation of Solid-State Packing, Intermolecular Interactions, and Supramolecular Assembly (e.g., C-H···π, I···π)

Data not available. The analysis of the crystal packing and specific intermolecular interactions such as C-H···π and I···π is dependent on the crystallographic data.

Conformational Preferences in the Crystalline Environment

Data not available. Understanding the conformational preferences of the isopropyl and methoxy groups in the solid state can only be achieved through X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, DFT calculations would reveal fundamental properties that govern its reactivity and spectroscopic behavior.

A typical DFT study involves selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311G(d,p) or Def2-TZVP) to solve the Schrödinger equation in an approximate manner. bohrium.com Studies on other dimethoxybenzene derivatives have shown that hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost for predicting electronic properties. nih.gov The choice of a basis set, such as Def2-TZVP, can be crucial for accurately describing dispersion interactions, which would be relevant for the substituted benzene (B151609) ring. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. bohrium.com A larger gap suggests higher stability, while a smaller gap indicates greater polarizability and a higher propensity to engage in chemical reactions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy (B1213986) groups and the iodine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene and Related Compounds

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-Iodo-2-isopropyl-1,3-dimethoxybenzene | B3LYP/Def2-TZVP | -5.8 (Estimated) | -0.9 (Estimated) | 4.9 (Estimated) |

| 1,3-Dimethoxybenzene (B93181) | B3LYP/6-31G(d) | -5.62 | -0.51 | 5.11 |

| A Brominated Dimethoxybenzene Derivative | B3LYP/Def2-TZVP | -6.52 | -1.89 | 4.63 |

Note: Data for 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is estimated based on trends observed in related structures. Actual values would require specific calculations.

Conformational Landscape Analysis and Energy Profile Calculations

The presence of flexible isopropyl and methoxy groups necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene. The orientation of these substituents relative to the benzene ring can significantly influence the molecule's properties and reactivity.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the rotatable bonds (e.g., C-C bond of the isopropyl group, Ar-O bonds of the methoxy groups) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify local and global energy minima, which correspond to stable conformers.

For the isopropyl group, rotation around the bond connecting it to the benzene ring would likely reveal energy barriers corresponding to steric hindrance between the methyl groups of the isopropyl substituent and the adjacent methoxy and iodo groups. Similarly, the orientation of the methyl groups of the dimethoxy substituents relative to the ring plane would be investigated. Studies on other substituted benzenes show that planar arrangements of methoxy groups can be destabilized by steric clashes with bulky ortho substituents.

The relative energies of the different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution equation. This provides insight into which conformations are most likely to be present and participate in chemical reactions.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structure elucidation.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculated shifts are then compared to experimental data (if available) or used to predict the spectrum of a novel compound. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, these calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the protons of the isopropyl group, as well as for all the carbon atoms in the molecule. The accuracy of these predictions is often improved by scaling the calculated values or by comparing them to a known standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C aromatic ring stretching, or C-O stretching. These calculations can help in the assignment of experimental IR absorption bands. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, characteristic vibrational frequencies for the aromatic ring, the isopropyl group, and the methoxy groups would be predicted.

Mechanistic Computational Studies of Key Reactions Involving 5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, which could be a precursor in organic synthesis (e.g., in cross-coupling reactions), computational studies could map out the energy profiles of potential reaction pathways.

For instance, in a hypothetical Suzuki coupling reaction, DFT could be used to model the energies of reactants, intermediates, transition states, and products. This would involve modeling the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the coupled product.

Transition State Localization and Reaction Pathway Mapping

A critical aspect of mechanistic studies is the identification of transition states, which are the energy maxima along the reaction coordinate. Locating these high-energy structures allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate.

Algorithms such as the Berny optimization algorithm are used to locate transition states. Once a transition state is found, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By connecting the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed, step-by-step understanding of the reaction mechanism, highlighting the rate-determining step and providing insights into how the reaction might be optimized.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

If 5-Iodo-2-isopropyl-1,3-dimethoxybenzene were part of a series of analogs being developed for a specific application (e.g., as a pharmaceutical or agrochemical), QSAR/QSPR modeling could be employed to guide the design of new, more potent, or more suitable compounds.

The process involves:

Data Set Generation: A series of analogs of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene would be synthesized or computationally designed.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A validated QSAR/QSPR model could then be used to predict the activity or properties of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with the development of new chemical entities.

Strategic Applications and Contributions of 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene in Advanced Chemical Research

Role as a Pivotal Intermediate in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental components for the bottom-up assembly of more complex molecular architectures. 5-Iodo-2-isopropyl-1,3-dimethoxybenzene fits this role adeptly, primarily due to the presence of the iodine atom on the benzene (B151609) ring. This iodo-group provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern synthetic chemistry.

The C-I bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to replace the iodine atom with a wide variety of organic fragments. This capability allows chemists to strategically "build out" from the dimethoxybenzene core, introducing new functional groups and extending the carbon skeleton to construct intricate molecular frameworks.

A prime example of its role as a key intermediate is in the synthesis of novel pharmaceutical agents. For instance, it is a crucial starting material in the multi-step synthesis of a new class of dihydrofolate reductase (DHFR) inhibitors. The synthesis involves the reaction of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene with other heterocyclic moieties to create complex final products with potential therapeutic applications. nih.govresearchgate.net This underscores its importance not just as a simple aromatic compound, but as a specifically functionalized scaffold ready for elaboration into more complex, high-value molecules.

Development of Biologically Relevant Compounds and Pharmacophore Scaffolds

The dimethoxybenzene motif is a common feature in many biologically active natural products and synthetic drugs. The specific substitution pattern of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene allows it to serve as a foundational scaffold for creating new chemical entities with tailored biological activities.

The core structure of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene has been successfully utilized to design potent enzyme inhibitors. In a recent study, this compound was a key building block for a series of novel dihydrofolate reductase (DHFR) inhibitors targeting the bacterium Staphylococcus aureus. nih.gov DHFR is a critical enzyme for bacterial survival, making it an excellent target for new antibiotics. researchgate.net

Researchers synthesized a library of compounds based on a hit molecule, AF-353, which features the 5-iodo-2-isopropyl-4-methoxyphenoxy moiety linked to a pyrimidine-2,4-diamine scaffold. nih.gov Through systematic structural modifications, a lead compound, designated 'j9', was identified. This compound demonstrated powerful antibacterial activity and potent inhibition of the target enzyme, S. aureus DHFR, with a very low IC₅₀ value. nih.gov The findings highlight how the dimethoxybenzene core can be effectively incorporated into a pharmacophore to achieve high-affinity binding to a biological target.

Table 1: Biological Activity of DHFR Inhibitor j9

| Compound | Target Enzyme | IC₅₀ (nM) | Key Feature |

|---|

Data sourced from Huang et al., 2024. nih.gov

Aryl iodides are critical precursors for the synthesis of radiolabeled molecules used in nuclear medicine for both diagnostic imaging and therapy. mdpi.comsemanticscholar.org The stable iodine atom in 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I).

This transformation is typically achieved through methods like radioiododestannylation of a corresponding tributylstannyl precursor or via direct isotopic exchange reactions. mdpi.com The resulting radiolabeled compounds can be used as tracers in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.com For example, ¹²³I is a gamma emitter widely used in SPECT imaging to evaluate physiological functions, while the low-energy radiation and longer half-life of ¹²⁵I make it suitable for preclinical research and drug development studies. mdpi.com The therapeutic radionuclide ¹³¹I is a beta emitter used in targeted radiotherapy for conditions like thyroid cancer. mdpi.comsemanticscholar.org

Given its structure, 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is an ideal precursor for developing novel radiopharmaceuticals. By first coupling it to a biologically active molecule (such as a peptide, antibody, or small molecule inhibitor) and then performing the radioiodine exchange, researchers can create targeted probes for imaging or treating a variety of diseases.

Table 2: Key Iodine Radioisotopes Used in Nuclear Medicine

| Isotope | Half-Life | Primary Emission | Primary Use |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.1 hours | Gamma (γ) | Diagnostic (SPECT) |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | Diagnostic (PET) |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Research / Brachytherapy |

Engagement in Materials Science for Functional Organic Systems

The unique electronic and structural properties of substituted benzene rings make them attractive building blocks for advanced functional materials. The rigid core and defined substitution pattern of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene make it a promising candidate for applications in materials science.

The design of liquid crystalline materials often relies on molecules that possess a rigid core unit combined with flexible terminal chains. jmchemsci.combeilstein-journals.org The 1,3-disubstituted benzene ring within 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can serve as such a rigid core. ajchem-a.com The iodo-group offers a convenient point for synthetic elaboration, allowing for the attachment of other aromatic units or long alkyl chains through cross-coupling reactions. This modular approach is essential for tuning the mesomorphic properties (the temperature ranges over which liquid crystal phases exist) of the final material. jmchemsci.com

Similarly, organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and organic solar cells, are typically composed of extended π-conjugated systems. nih.gov The dimethoxybenzene ring can be incorporated into larger polymeric or oligomeric structures. By polymerizing derivatives of this compound, it is possible to create materials with tailored electronic properties suitable for semiconductor applications. The methoxy (B1213986) and isopropyl groups can also influence the material's solubility and solid-state packing, which are critical factors for device performance.

Optoelectronic materials are designed to interact with or produce light. The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors relies on functional organic materials, often in polymeric form. The benzo[1,2-b:4,5-b']dithiophene (BDT) unit is one example of a building block used to generate semiconducting polymers for such applications. nih.gov

In a similar vein, polymers derived from 5-Iodo-2-isopropyl-1,3-dimethoxybenzene could be engineered to possess specific optoelectronic properties. The electron-donating nature of the methoxy groups can influence the HOMO/LUMO energy levels of the resulting polymer, which is a key parameter in designing materials for organic electronics. By strategically coupling this building block with other electron-accepting or electron-donating monomers, chemists can create advanced polymers with properties tailored for specific optoelectronic devices.

Emerging Avenues and Future Research Trajectories for 5 Iodo 2 Isopropyl 1,3 Dimethoxybenzene

Exploration of Unconventional Activation Methods and Catalytic Systems

The future utility of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is intrinsically linked to the development of novel methods for activating its carbon-iodine (C-I) bond. Traditional cross-coupling reactions, while powerful, often require harsh conditions. Emerging research, therefore, focuses on milder and more efficient activation strategies.

Unconventional Activation Methods: Visible-light photoredox catalysis represents a promising frontier. rsc.orgnih.gov This technique uses light to generate highly reactive radical intermediates from aryl iodides under exceptionally mild conditions. rsc.orgresearchgate.net For a molecule like 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, this could enable C-C and C-heteroatom bond formations that are difficult to achieve using conventional thermal methods, especially given its electron-rich nature. escholarship.orgchemrxiv.org Another novel approach is mechanochemistry, where mechanical force in a ball mill is used to induce a single electron transfer to activate aryl halides, offering a solvent-free activation pathway. rsc.org Furthermore, electrochemical methods provide a sustainable route to generate hypervalent iodine reagents from aryl iodides, which can then be used in various transformations without the need for external chemical oxidants. researchgate.net

Advanced Catalytic Systems: Beyond palladium-based catalysts, which are the workhorses of cross-coupling, copper-catalyzed systems are re-emerging as a viable, more economical alternative. nih.gov Recent discoveries have shown that specialized ligands can enable copper catalysts to couple sterically hindered aryl iodides with a broad range of partners. nih.govresearchgate.net For the bulky 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, catalyst systems designed to overcome steric hindrance are crucial. This includes the development of bulky, electron-rich phosphine (B1218219) ligands for palladium catalysts that can facilitate reactions even with challenging substrates. researchgate.netrsc.orgresearchgate.net The unique electronic properties conferred by the two methoxy (B1213986) groups and the isopropyl group will likely necessitate tailor-made catalytic systems to achieve optimal reactivity.

| Activation Method | Description | Potential Advantage for 5-Iodo-2-isopropyl-1,3-dimethoxybenzene |

|---|---|---|

| Photoredox Catalysis | Uses visible light to generate reactive intermediates from the C-I bond. rsc.orgnih.gov | Enables reactions under mild, ambient conditions, overcoming potential thermal instability. |

| Mechanochemistry | Utilizes mechanical force to induce electron transfer and activate the C-I bond without solvent. rsc.org | Offers a green, solvent-free synthetic route, particularly for solid-state reactions. |

| Electrochemistry | Anodic oxidation generates hypervalent iodine species for subsequent reactions. researchgate.net | Avoids stoichiometric chemical oxidants, providing a more sustainable activation pathway. |

| η6-Metalation | Coordination of a metal fragment to the benzene (B151609) ring enhances the halogen bonding donor ability of the iodine atom. nih.gov | Provides a novel mode of activation for organocatalysis, such as in Diels-Alder reactions. |

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly shaping synthetic strategies. mdpi.com Future research involving 5-Iodo-2-isopropyl-1,3-dimethoxybenzene will likely prioritize sustainability. This involves developing protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key areas of development include the use of environmentally benign solvents, such as bio-derived solvents like eucalyptol, in enzymatic synthesis processes. nih.gov For cross-coupling reactions, moving from traditional organic solvents to water or developing solvent-free methods, potentially aided by mechanochemistry, would represent a significant advance. rsc.orgucl.ac.uk Furthermore, designing catalytic systems that operate at lower temperatures and with higher turnover numbers reduces energy consumption and catalyst waste. The synthesis of the compound itself could be re-evaluated, potentially starting from biomass-derived precursors like thymol, a natural product, through greener halogenation methods that avoid harsh reagents. frontiersin.orgtaylorfrancis.com

Integration into High-Throughput Experimentation and Automated Synthesis

The complexity of modern drug discovery and materials science necessitates rapid synthesis and screening of new molecules. researchgate.net 5-Iodo-2-isopropyl-1,3-dimethoxybenzene, as a versatile building block, is well-suited for integration into automated synthesis platforms.

High-Throughput Experimentation (HTE) can be employed to rapidly screen a wide array of catalysts, ligands, and reaction conditions to optimize transformations involving this aryl iodide. nih.govacs.org This is particularly valuable for challenging cross-coupling reactions where optimal conditions are not obvious. acs.org Furthermore, automated flow chemistry platforms can enable the multi-step synthesis of complex molecules derived from this starting material in a continuous, efficient, and safe manner. innovationnewsnetwork.comnus.edu.sgbohrium.com Such systems allow for precise control over reaction parameters, leading to higher yields and purity while minimizing manual intervention. atomfair.com The compatibility of aryl iodides as building blocks in technologies like DNA-Encoded Library (DEL) synthesis, which relies on robust and mild reaction conditions, opens another avenue for its use in generating vast libraries of compounds for biological screening. nih.gov

Rational Design of Next-Generation Materials Based on the Molecular Framework

The unique substitution pattern of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene—combining a reactive iodine handle, steric bulk from the isopropyl group, and electron-donating methoxy groups—makes it an attractive scaffold for the rational design of advanced materials. nih.gov

Halogenated organic compounds are crucial building blocks for organic semiconductors. researchgate.net The iodine atom can be replaced through cross-coupling reactions to introduce other functionalities, allowing for the fine-tuning of electronic properties. The electron-rich aromatic core is beneficial for creating materials with specific optoelectronic characteristics. The steric bulk of the isopropyl group can be exploited to control intermolecular packing in the solid state, which is a critical factor in the performance of organic electronic devices. researchgate.net This framework could also be incorporated into porous materials like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), where the specific geometry and electronic nature of the building block dictate the final properties of the material, such as its capacity for gas storage or catalysis. mdpi.com

In-depth Elucidation of Structure-Reactivity Relationships and Mechanistic Hypotheses

A deeper understanding of how the structure of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene influences its reactivity is essential for its effective utilization. Future research will likely involve a combination of experimental kinetics and computational studies to build detailed mechanistic models.

The interplay between the steric hindrance of the ortho-isopropyl group and the electron-donating effects of the para- and ortho-methoxy groups is of particular interest. In palladium-catalyzed cross-coupling reactions, these features will influence the rates of key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For example, while electron-rich arenes can facilitate oxidative addition, steric bulk can hinder it. researchgate.net Conversely, steric hindrance can sometimes promote the final reductive elimination step. researchgate.net Computational studies can help to quantify these competing effects and predict optimal ligand and catalyst structures. researchgate.netmit.edu Understanding these relationships will enable chemists to select the right catalytic system for a desired transformation, troubleshoot inefficient reactions, and rationally design more effective catalysts for this and related challenging substrates. acs.org

| Structural Feature | Potential Influence on Reactivity | Area for Mechanistic Investigation |

|---|---|---|

| Iodine Atom | Serves as an excellent leaving group in cross-coupling reactions. researchgate.net | Kinetics of oxidative addition with various metal catalysts (e.g., Pd, Cu, Ni). mit.edu |

| Isopropyl Group (ortho) | Provides significant steric hindrance around the reaction center. rsc.org | Impact on catalyst-substrate binding and the rate of reductive elimination. researchgate.net |

| Methoxy Groups (ortho, para) | Increase electron density on the aromatic ring. | Effect on the rate of oxidative addition and catalyst stability. mit.edu |

| Overall Substitution Pattern | Creates a unique balance of steric and electronic effects. | Comprehensive kinetic analysis (e.g., Reaction Progress Kinetic Analysis) to deconvolve individual effects. acs.org |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Iodo-2-isopropyl-1,3-dimethoxybenzene?

Answer : A viable route involves adapting the iodination protocol used for structurally similar compounds. For example, 2-Iodo-1,3-dimethoxybenzene was synthesized via reaction of 2,6-dimethoxybenzoic acid with iodobenzene diacetate (PhI(OAc)₂) in DMSO at 353 K for 24 hours, followed by column chromatography . For the target compound, the isopropyl group at position 2 must be introduced prior to iodination. A proposed approach:

Synthesize 2-isopropyl-1,3-dimethoxybenzene via Friedel-Crafts alkylation.

Perform regioselective iodination at position 5 using PhI(OAc)₂ or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMSO or DMF) under controlled heating.

Validate purity using HPLC or GC-MS and confirm regiochemistry via NOESY NMR or X-ray crystallography.

Table 1 : Key Reaction Parameters from Literature

| Parameter | Example from | Proposed Adaptation |

|---|---|---|

| Starting Material | 2,6-Dimethoxybenzoic acid | 2-Isopropyl-1,3-dimethoxybenzene |

| Iodinating Agent | PhI(OAc)₂ | PhI(OAc)₂ or NIS |

| Solvent | DMSO | DMSO/DMF |

| Temperature | 353 K | 343–363 K |

| Reaction Time | 24 hours | 12–24 hours |

Q. What analytical techniques are critical for characterizing this compound?

Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, in 2-Iodo-1,3-dimethoxybenzene, the iodine atom caused distinct deshielding of adjacent protons .

- X-ray Crystallography : Essential for resolving regiochemistry and intermolecular interactions. The crystal structure of 2-Iodo-1,3-dimethoxybenzene revealed C–H···π interactions (bond length: 3.824 Å) and I···π contacts (3.695 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (iodine has a distinct isotopic signature).

Q. What safety precautions are required when handling this compound?

Answer :

- Engineering Controls : Use fume hoods or closed systems to avoid inhalation/contact, as recommended for iodinated aromatics .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For powder handling, use NIOSH-approved respirators .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible. Store away from oxidizers due to iodine’s reactivity .

Advanced Research Questions

Q. How does the isopropyl substituent influence the crystal packing and supramolecular interactions of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene?

Answer : The isopropyl group introduces steric bulk, potentially altering crystal packing compared to simpler analogs. In 2-Iodo-1,3-dimethoxybenzene, weak C–H···π interactions formed 1D chains along the [0 1 1] direction . For the isopropyl derivative:

Perform X-ray diffraction to compare bond lengths/angles (e.g., C–I bond: ~2.09 Å in the parent compound ).

Analyze steric effects using Hirshfeld surface calculations.

Evaluate non-covalent interactions (e.g., C–H···O vs. C–H···π) via CrystalExplorer or Mercury software.

Table 2 : Hypothesized Structural Differences

| Parameter | 2-Iodo-1,3-dimethoxybenzene | 5-Iodo-2-isopropyl Derivative |

|---|---|---|

| C–I Bond Length | 2.090 Å | ~2.08–2.10 Å (predicted) |

| Dominant Interaction | C–H···π | C–H···O or steric repulsion |

| Symmetry | Monoclinic (space group m) | Likely lower symmetry |

Q. How can researchers resolve contradictions in reported reaction yields for iodinated aromatic ethers?

Answer : Contradictions often arise from variations in reaction conditions or impurities. A systematic approach includes:

Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For instance, highlights heating under nitrogen for 18 hours as critical for analogous benzimidazole syntheses .

Purity Assessment : Compare starting material purity via HPLC (e.g., ≥98% for reproducibility).

Mechanistic Studies : Employ DFT calculations to model iodination pathways and identify rate-limiting steps.

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of yield differences, as emphasized in research methodology guidelines .

Q. What strategies are effective for studying the electronic effects of iodine in this compound’s reactivity?

Answer :

- Spectroscopic Analysis : UV-Vis spectroscopy to assess iodine’s electron-withdrawing effect on the aromatic ring.

- Computational Modeling : Use Gaussian or ORCA to calculate Mulliken charges and Fukui indices. For example, in 2-Iodo-1,3-dimethoxybenzene, iodine’s electronegativity likely polarizes the ring, activating specific positions for electrophilic substitution .

- Comparative Synthesis : Replace iodine with other halogens (Br, Cl) and analyze reaction rates in SNAr or cross-coupling reactions.

Q. How can researchers validate the environmental stability of this compound under lab conditions?

Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical Monitoring : Track degradation via LC-MS and NMR. Iodinated compounds may dehalogenate under UV light .

- Microscopy : Use SEM/EDS to detect crystallinity changes or iodine leaching.

Data Analysis and Critical Evaluation

Q. What statistical methods are appropriate for analyzing crystallographic data discrepancies?

Answer :

- R-Factor Analysis : Compare reported R-factors (e.g., achieved R = 0.051 ) to assess data quality.

- Cluster Analysis : Group similar structures from the Cambridge Structural Database (CSD) to identify outliers.

- Error Propagation : Calculate uncertainties in bond lengths/angles using SHELXL refinement tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.